molecular formula C12H14O B2633331 Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1373932-60-5

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

Cat. No.: B2633331
CAS No.: 1373932-60-5
M. Wt: 174.243
InChI Key: VZMFKLLYFNWTGE-UHFFFAOYSA-N
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Description

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid, multi-ring system, which imparts distinct chemical properties and reactivity. It is used primarily in research settings, particularly in the fields of organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .

Scientific Research Applications

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its highly rigid and complex multi-ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying spirocyclic structures and their applications in various fields .

Properties

IUPAC Name

spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFKLLYFNWTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C56CO6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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